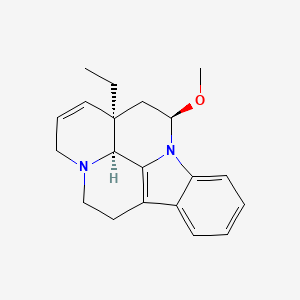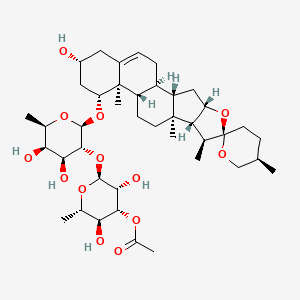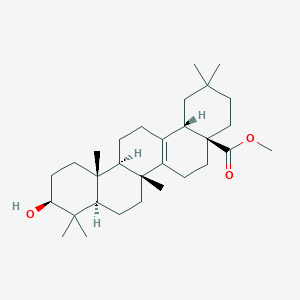
16-O-甲基-14,15-二脱氢异长春花醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-O-Methyl-14,15-didehydroisovincanol: is an alkaloid compound isolated from the herbs of Melodinus khasianus Hook. f. It has a molecular formula of C20H24N2O and a molecular weight of 308.43 g/mol . This compound is known for its unique structure and potential biological activities.
科学研究应用
16-O-Methyl-14,15-didehydroisovincanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Methyl-14,15-didehydroisovincanol typically involves the isolation of the compound from natural sources such as Melodinus khasianus Hook. f. The process includes extraction, purification, and crystallization steps. Specific reaction conditions, such as the use of solvents like acetone and controlled temperatures, are crucial for obtaining high purity .
Industrial Production Methods: Industrial production of 16-O-Methyl-14,15-didehydroisovincanol involves large-scale extraction and purification processes. These methods are optimized for efficiency and yield, ensuring the compound meets the required purity standards for research and application .
化学反应分析
Types of Reactions: 16-O-Methyl-14,15-didehydroisovincanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethyl acetate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
作用机制
The mechanism of action of 16-O-Methyl-14,15-didehydroisovincanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting cancer cell proliferation and inducing apoptosis .
相似化合物的比较
- 14,15-Didehydrovincamenine (CAS#112219-48-4)
- 14,15-Didehydroisoeburnamine (CAS#50838-11-4)
- 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione (CAS#16641-79-5)
Uniqueness: 16-O-Methyl-14,15-didehydroisovincanol is unique due to its specific methylation at the 16-O position and the presence of a didehydro structure at the 14,15 positions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar alkaloids .
属性
IUPAC Name |
(15R,17R,19S)-15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3/t17-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXROOJTLRFORO-RLLQIKCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)

